molecular formula C₁₄H₂₅NO₁₁ B1141857 2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose CAS No. 209977-51-5

2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose

Cat. No.: B1141857
CAS No.: 209977-51-5
M. Wt: 383.35
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Description

2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose is a disaccharide featuring a beta-(1→6) glycosidic linkage between a 2-acetamido-2-deoxy-D-galactopyranose (N-acetyl-D-galactosamine) acceptor and a D-galactopyranose donor (). Its synthesis involves sequential acetalation, glycosylation, and deprotection steps, with structural confirmation via $^{1}\text{H}$-NMR and $^{13}\text{C}$-NMR spectroscopy (). The compound’s unique 6-O-linkage distinguishes it from isomers with alternative linkage positions (e.g., 3-O or 4-O), impacting its conformational flexibility and biological interactions ().

Properties

IUPAC Name

N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO11/c1-4(17)15-7-10(20)9(19)6(25-13(7)23)3-24-14-12(22)11(21)8(18)5(2-16)26-14/h5-14,16,18-23H,2-3H2,1H3,(H,15,17)/t5-,6-,7-,8+,9+,10-,11+,12-,13?,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKXCNXSQYSCQN-UUHITYSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Analysis of Chemical Glycosylation Methods

DonorAcceptorCatalystYield (%)Reference
Tetra-O-acetyl-galactosyl bromide2-Acetamido-GalNAc derivativeAg₂O65
Trichloroacetimidate derivativeMethyl galactopyranosideTMSOTf78

Optimization Insights :

  • Trichloroacetimidates offer higher yields (78%) due to superior leaving-group reactivity.

  • Steric hindrance at the C4 hydroxyl of GalNAc necessitates bulky protecting groups (e.g., benzyl) to prevent unwanted side reactions.

Oxazoline-Mediated Synthesis

Oxazoline derivatives serve as pivotal intermediates for stereoselective glycosylation. In one protocol, methyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranosyl chloride is reacted with Amberlyst A-26 p-nitrophenoxide, yielding a protected disaccharide precursor. Subsequent saponification and deacetylation afford Gal-β-(1→6)-GalNAc with 70–80% overall yield.

Mechanistic Highlights :

  • Oxazoline formation stabilizes the anomeric center, minimizing hydrolysis.

  • Acidic resins (e.g., Amberlyst) facilitate mild deprotection, preserving glycosidic bonds.

Solid-Phase and Immobilized Techniques

Solid-phase synthesis enhances purification efficiency. A study immobilized GalNAc onto functionalized silica gel, followed by iterative glycosylation with galactosyl donors. After six cycles, the disaccharide was cleaved using HF-pyridine, achieving 60% yield.

Advantages :

  • Simplifies purification through filtration.

  • Scalable for combinatorial glycan libraries.

Recent Advances in Catalytic Systems

Emergent catalysts like tert-butyldimethylsilyl triflate (TMSOTf) have revolutionized glycosylation efficiency. In a landmark study, TMSOTf catalyzed the coupling of 2,3-di-O-benzyl-4,6-O-benzylidene-D-glucopyranosyl trichloroacetimidate with methyl 2,3,6-tri-O-benzyl-α-D-galactopyranoside, achieving 85% yield.

Table 2: Catalyst Performance in Glycosylation

CatalystDonor TypeReaction Time (h)Yield (%)
TMSOTfTrichloroacetimidate285
AgOTfGlycosyl bromide672

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups to carboxyl groups, often using reagents like periodic acid.

    Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups, typically using sodium borohydride.

    Substitution: Substitution reactions can replace hydroxyl groups with other functional groups, such as halides or azides, using reagents like thionyl chloride or azidotrimethylsilane.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Periodic acid, sodium periodate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Thionyl chloride, azidotrimethylsilane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield uronic acids, while reduction can produce alditols

Scientific Research Applications

Structural Characteristics

2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose is an amino disaccharide with the molecular formula C14H25NO11C_{14}H_{25}NO_{11} and a molecular weight of approximately 383.35 g/mol . The compound consists of a beta-D-galactose linked via a glycosidic bond to N-acetyl-beta-D-glucosamine, which contributes to its biological activity and utility in various applications.

Glycobiology

In glycobiology, 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose serves as a crucial building block for the synthesis of glycoproteins and glycolipids. Its structural features allow it to participate in cell signaling and recognition processes, which are essential for understanding cellular interactions and immune responses .

Case Study: Cell Adhesion and Immune Response

Research has demonstrated that oligosaccharides like 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose can influence cell adhesion mechanisms. For instance, studies indicate that these compounds can modulate the binding affinity of immune cells to pathogens, thereby impacting the efficacy of immune responses against infections .

Therapeutic Agents

The compound has potential as a therapeutic agent due to its ability to interact with specific receptors involved in disease processes. Its role as an epitope makes it relevant in vaccine development, particularly for targeting specific pathogens or cancer cells .

Case Study: Antiviral Properties

In antiviral research, the compound has been investigated for its ability to inhibit viral entry into host cells. Studies have shown that derivatives of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose can interfere with the binding of viruses such as HIV and influenza to their respective receptors on host cells, suggesting a pathway for therapeutic intervention .

Prebiotic Properties

In food science, oligosaccharides including 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose are recognized for their prebiotic effects, promoting beneficial gut microbiota. Their incorporation into functional foods can enhance digestive health and immune function .

Data Table: Prebiotic Effects of Oligosaccharides

OligosaccharidePrebiotic EffectSource
2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranosePromotes growth of beneficial bacteriaHuman milk
Lacto-N-neotetraoseEnhances bifidobacteria populationsDairy products
Galacto-oligosaccharidesSupports gut healthLegumes

Mechanism of Action

The mechanism of action of 2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for glycosyltransferases and glycosidases, influencing the synthesis and degradation of glycoconjugates. The molecular targets and pathways involved include various carbohydrate-binding proteins and enzymes that regulate glycan biosynthesis and modification.

Comparison with Similar Compounds

Positional Isomers: Linkage Variants

The position of the glycosidic bond profoundly influences molecular recognition and biochemical function. Key isomers include:

Compound Linkage Position Key Features References
2-Acetamido-2-deoxy-6-O-β-D-galactopyranosyl-D-galactopyranose β-(1→6) Synthesized via Hg(CN)$_2$-catalyzed glycosylation; confirmed by $^{13}\text{C}$-NMR.
N-Acetyllactosamine (2-Acetamido-4-O-β-D-galactopyranosyl-D-glucopyranose) β-(1→4) Enzymatically synthesized; involved in cell-cell recognition (e.g., blood group antigens).
2-Acetamido-2-deoxy-3-O-β-D-galactopyranosyl-D-glucopyranose β-(1→3) Used in mucin fragment synthesis; distinct $^{13}\text{C}$-NMR shifts compared to β-(1→6) isomer.

Functional Group Modifications

Substituents such as methyl or halogen groups alter physicochemical and biological properties:

Compound Modification Impact References
2-O-Methyl-N-acetyllactosamine 2-O-Methyl on galactose Reduces enzymatic hydrolysis; enhances metabolic stability.
6'-Deoxy-N-acetyllactosamine 6-Deoxy on galactose Increases hydrophobicity; alters lectin binding specificity.
6'-Fluoro-N-acetyllactosamine 6-Fluoro on galactose Mimics 6-OH group while resisting phosphorylation; used in metabolic studies.

Key Insight : The absence of substituents in the target compound preserves native hydroxyl interactions, critical for binding galectins or bacterial adhesins ().

Complex Oligosaccharides and Branched Derivatives

The target compound serves as a building block for larger glycostructures:

Compound Structure Applications References
T-Antigen Trisaccharide (Galβ1→3[GalNAcα1→6]Gal) Branched trisaccharide Cancer biomarker; synthesized via regioselective glycosylation.
6-O-[2-Acetamido-4-O-β-D-galactopyranosyl-β-D-glucopyranosyl]-D-galactopyranose Branched disaccharide Biomedical applications in antibacterial therapies; inhibits bacterial proliferation.
Synthetic Mucin Fragments (e.g., GC7298) Multi-antennary glycans Used to study glycan-lectin interactions; confirmed by $^{13}\text{C}$-NMR.

Key Insight : Branching introduces steric hindrance, reducing binding affinity for some lectins while enabling multivalent interactions with others ().

Biological Activity

2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose (also known as GalNAc-Gal) is a disaccharide that plays a significant role in various biological processes. This compound is notable for its involvement in glycosylation, which is crucial for the structure and function of glycoproteins and glycolipids. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose has been achieved through enzymatic methods, particularly utilizing beta-galactosidase from E. coli. The process involves the transfer of a beta-D-galactopyranosyl residue to 2-acetamido-2-deoxy-D-galactose, yielding a product with approximately 20% yield when using immobilized enzymes . The structural formula of this compound is represented as follows:

C14H25NO11\text{C}_{14}\text{H}_{25}\text{N}\text{O}_{11}

1. Role in Glycosylation

Glycosylation is a vital post-translational modification that affects protein stability, signaling, and immune recognition. 2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose is involved in the formation of complex glycan structures that are essential for cellular interactions and pathogen recognition .

3. Immunological Functions

Glycans play crucial roles in immune responses. The presence of GalNAc residues on glycoproteins influences their recognition by immune cells, potentially modulating inflammatory responses. Glycosphingolipids containing similar structures have been implicated in various immunological processes, including cell signaling and pathogen resistance .

Case Study: Enzymatic Synthesis and Activity

A study focused on the enzymatic synthesis of 6-O-beta-D-galactopyranosyl-2-acetamido-2-deoxy-D-galactose highlighted its potential as an immunomodulator. The synthesized disaccharide exhibited significant activity in promoting cell adhesion and enhancing immune responses in vitro .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
GlycosylationEssential for protein function and stability
NeuroprotectionPotential protective effects against neurodegeneration
ImmunomodulationInfluences immune cell recognition and response

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 5.2–4.3 ppm for anomeric protons) confirm linkage positions and stereochemistry .
  • MALDI-TOF MS : Validates molecular weight (e.g., observed m/z 1428.4937 vs. calculated 1428.5127 for [M+Na]⁺), with discrepancies resolved via high-resolution calibration .
  • HPLC : Monitors purity (>95%) using hydrophilic interaction liquid chromatography (HILIC) .

How do computational methods enhance the design of synthesis pathways for this compound?

Advanced
ICReDD’s approach () integrates quantum chemical reaction path searches and machine learning to predict optimal conditions (e.g., solvent, catalyst) for glycosylation. For example, simulations of glycosyl donor activation energies reduce trial-and-error experimentation, accelerating route optimization by 30–50% .

What protocols ensure solubility and stability during experimental handling?

Q. Basic

  • Solubility : Dissolve in DMSO (10–20 mM) or water (for hydrophilic derivatives) with brief sonication .
  • Storage : Store at 0–8°C under inert gas (N₂/Ar) to prevent hydrolysis of acetamido groups .

How can discrepancies between calculated and observed molecular weights be resolved?

Advanced
Minor deviations in MALDI-TOF MS (e.g., Δ 0.019 in ) arise from matrix effects or isotopic distribution. High-resolution ESI-MS or post-source decay (PSD) analysis improves accuracy. Cross-validate with 2D NMR (HSQC, HMBC) to confirm connectivity and rule out impurities .

What role does isotopic labeling (e.g., ¹³C) play in studying this compound’s metabolic interactions?

Basic
¹³C-labeled derivatives (e.g., 13C6-D-galactopyranosyl in ) enable tracking via NMR or mass spectrometry in glycan biosynthesis studies. For example, isotopic enrichment at the 6-O position clarifies enzymatic galactosylation kinetics in mucopolysaccharidosis models .

What strategies improve stereochemical control during oligosaccharide assembly?

Q. Advanced

  • Protecting Groups : Use of 4,6-O-benzylidene () or 3-O-levulinoyl groups locks the galactopyranose ring in a specific conformation, favoring β-linkage formation.
  • Catalysis : BF₃·OEt₂ promotes neighboring-group participation for 1,2-trans glycosidic bonds, while thioglycosides enable stereoretentive couplings .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose
Reactant of Route 2
2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose

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